molecular formula C10H10N2O3 B14253383 2H-1,3-Oxazine-2,4(3H)-dione, dihydro-3-(phenylamino)- CAS No. 189322-90-5

2H-1,3-Oxazine-2,4(3H)-dione, dihydro-3-(phenylamino)-

Cat. No.: B14253383
CAS No.: 189322-90-5
M. Wt: 206.20 g/mol
InChI Key: GNWVEZIIEVVSGI-UHFFFAOYSA-N
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Description

“2H-1,3-Oxazine-2,4(3H)-dione, dihydro-3-(phenylamino)-” is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2H-1,3-Oxazine-2,4(3H)-dione, dihydro-3-(phenylamino)-” typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of an amino acid derivative with a suitable carbonyl compound in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming more complex structures or breaking down into simpler molecules.

    Reduction: Reduction reactions could be used to modify the functional groups within the compound, altering its reactivity and properties.

    Substitution: Substitution reactions, where one functional group is replaced by another, are common in the modification of heterocyclic compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted oxazine derivatives or breakdown products.

Scientific Research Applications

Chemistry

In chemistry, “2H-1,3-Oxazine-2,4(3H)-dione, dihydro-3-(phenylamino)-” might be used as a building block for the synthesis of more complex molecules, or as a ligand in coordination chemistry.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential, including as drugs for treating various diseases.

Industry

In industry, such compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for “2H-1,3-Oxazine-2,4(3H)-dione, dihydro-3-(phenylamino)-” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering cellular processes. In a chemical context, its reactivity would be influenced by the electronic and steric properties of its functional groups.

Comparison with Similar Compounds

Similar Compounds

    2H-1,3-Oxazine-2,4(3H)-dione: A simpler analog without the phenylamino group.

    1,3-Oxazolidine-2,4-dione: Another heterocyclic compound with similar structural features.

    2H-1,3-Benzoxazine: A related compound with a benzene ring fused to the oxazine ring.

Uniqueness

“2H-1,3-Oxazine-2,4(3H)-dione, dihydro-3-(phenylamino)-” is unique due to the presence of the phenylamino group, which can significantly alter its chemical and biological properties compared to its simpler analogs.

Properties

CAS No.

189322-90-5

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

3-anilino-1,3-oxazinane-2,4-dione

InChI

InChI=1S/C10H10N2O3/c13-9-6-7-15-10(14)12(9)11-8-4-2-1-3-5-8/h1-5,11H,6-7H2

InChI Key

GNWVEZIIEVVSGI-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N(C1=O)NC2=CC=CC=C2

Origin of Product

United States

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